REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([CH3:12])[C:9]=1[O:10]C)[CH2:5][Cl:6].B(Br)(Br)Br.C(=O)(O)[O-].[Na+]>ClCCl>[CH3:12][C:8]1[CH:7]=[C:4]([CH:3]=[C:2]([CH3:1])[C:9]=1[OH:10])[CH2:5][Cl:6] |f:2.3|
|
Name
|
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
CC=1C=C(CCl)C=C(C1OC)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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B(Br)(Br)Br
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm to 20°-25° overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
the phases are separated
|
Type
|
WASH
|
Details
|
The dichloromethane phase is washed once with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The dried (sodium sulfate) organic phase
|
Type
|
CONCENTRATION
|
Details
|
is concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=C(CCl)C=C(C1O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |